molecular formula C21H26N2O3 B11556314 N'-[(E)-(2-methoxyphenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide

N'-[(E)-(2-methoxyphenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide

Cat. No.: B11556314
M. Wt: 354.4 g/mol
InChI Key: AEPHFJLQSINHNI-PXLXIMEGSA-N
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Description

N’-[(E)-(2-methoxyphenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide is a chemical compound with the molecular formula C28H32N2O4. This compound is known for its unique structure, which includes a methoxyphenyl group and a pentylphenoxy group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-methoxyphenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide typically involves the reaction of 2-methoxybenzaldehyde with 2-(4-pentylphenoxy)acetohydrazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and a catalyst may be used to facilitate the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The reaction conditions are optimized to ensure maximum efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-methoxyphenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N’-[(E)-(2-methoxyphenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-methoxyphenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-methoxyphenyl)methylidene]-2-(4-pentylphenoxy)acetohydrazide is unique due to its specific structural features, such as the presence of both methoxyphenyl and pentylphenoxy groups.

Properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]-2-(4-pentylphenoxy)acetamide

InChI

InChI=1S/C21H26N2O3/c1-3-4-5-8-17-11-13-19(14-12-17)26-16-21(24)23-22-15-18-9-6-7-10-20(18)25-2/h6-7,9-15H,3-5,8,16H2,1-2H3,(H,23,24)/b22-15+

InChI Key

AEPHFJLQSINHNI-PXLXIMEGSA-N

Isomeric SMILES

CCCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2OC

Canonical SMILES

CCCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2OC

Origin of Product

United States

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